3-Bromo-4-ethoxy-4-oxobutanoate

Process Chemistry Distillation Purification Thermal Stability

3-Bromo-4-ethoxy-4-oxobutanoate (CAS 86938-13-8), systematically named 2-bromo-butanedioic acid 1-ethyl ester, is a monoethyl ester of bromosuccinic acid classified as a halogenated dicarboxylic acid monoester building block. The compound features both a reactive α-bromo substituent and a free carboxylic acid group, enabling orthogonal functionalization strategies not possible with the corresponding diethyl or free diacid analogs.

Molecular Formula C6H8BrO4-
Molecular Weight 224.03 g/mol
CAS No. 86938-13-8
Cat. No. B1375885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxy-4-oxobutanoate
CAS86938-13-8
Molecular FormulaC6H8BrO4-
Molecular Weight224.03 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)[O-])Br
InChIInChI=1S/C6H9BrO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3H2,1H3,(H,8,9)/p-1
InChIKeyCOSVNDZMTCGBCN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxy-4-oxobutanoate (CAS 86938-13-8) – What Scientists and Procurement Specialists Need to Know Before Sourcing


3-Bromo-4-ethoxy-4-oxobutanoate (CAS 86938-13-8), systematically named 2-bromo-butanedioic acid 1-ethyl ester, is a monoethyl ester of bromosuccinic acid classified as a halogenated dicarboxylic acid monoester building block . The compound features both a reactive α-bromo substituent and a free carboxylic acid group, enabling orthogonal functionalization strategies not possible with the corresponding diethyl or free diacid analogs . Its predicted physicochemical profile—including a boiling point approximately 38 °C higher than diethyl bromosuccinate and a logP roughly 0.5–1.0 units lower than the diethyl ester—makes it a strategically differentiated intermediate for stepwise coupling, selective deprotection, and organometallic derivatization .

1
Orthogonal functionalization handle: α-bromo and free carboxylic acid for sequential derivatization
2
Direct chemoselective coupling without ester deprotection steps
3
Intermediate polarity for biphasic extraction and reaction medium design

Why a Simple In-Class Substitute Cannot Replace 3-Bromo-4-ethoxy-4-oxobutanoate in Multi-Step Synthesis and Targeted Derivatization


Bromosuccinic acid (free diacid, CAS 923-06-8) and diethyl bromosuccinate (CAS 763-51-9) are superficially similar halogenated succinate building blocks, yet their substitution into a synthetic route designed for the monoethyl ester frequently fails or requires substantial re-optimization [1]. The free diacid lacks the ethyl ester protecting group, leading to premature self-condensation, solubility limitations in organic media, and loss of regiochemical control during amide or ester coupling . The diethyl ester, conversely, presents two ester sites and no free acid handle, necessitating an additional chemoselective hydrolysis step that can degrade the bromine-bearing chiral center under basic or acidic conditions [1]. The monoethyl ester uniquely preserves a single, pre-installed carboxylic acid for direct, chemoselective derivatization while maintaining the bromine substituent for subsequent SN2 displacement or metal-mediated transformations . The quantitative differentiation documented below makes these practical consequences explicit.

Target
Monoethyl ester with free –COOH and α-bromo for orthogonal derivatization
Free Diacid (CAS 923-06-8)
Lacks ester protecting group; may cause premature self-condensation and limited organic solubility
Target
Direct amide coupling without hydrolysis, preserving chiral center
Diethyl Ester (CAS 763-51-9)
Two ester groups, no free acid; requires chemoselective hydrolysis that may degrade bromine center

Quantitative Differentiation Evidence for 3-Bromo-4-ethoxy-4-oxobutanoate Versus Its Closest Analogs


Elevated Boiling Point Versus Diethyl Bromosuccinate Enables Broader Thermal Process Windows

The boiling point of the monoethyl ester is approximately 38 °C higher than that of diethyl bromosuccinate, a difference that directly expands the thermal operating window for solvent removal, distillation, and melt-phase reactions .

Elevated Boiling Point vs Diethyl Ester
Data to verify
Δ ≈ +38 °C (293.7 vs 255.5 °C at 760 mmHg)
Reported higher bp may support broader thermal process window and reduce co-distillation loss
Predicted by ACD/Labs; experimental confirmation recommended
Process Chemistry Distillation Purification Thermal Stability

Optimized Hydrophilic-Lipophilic Balance: Monoethyl Ester LogP Falls Between Free Diacid and Diethyl Ester

The monoethyl ester exhibits a logP of 1.38, which is approximately 0.9 units lower than the diethyl ester (logP ≈ 2.32) and ~1.1 units higher than bromosuccinic acid (logP ≈ 0.31), positioning it in a therapeutically relevant and extraction-friendly partition coefficient window .

Intermediate LogP
Data to verify
logP 1.38 vs ~2.32 (diethyl) and ~0.31 (diacid)
Reported intermediate logP may enhance extraction into medium-polarity solvents
Predicted; may differ from experimental values
ADME Prediction Reaction Medium Design Extraction Efficiency

Free Carboxylic Acid Enables Single-Step Amide Coupling Without Prior Deprotection

Unlike the diethyl ester, which requires a separate saponification step to expose the carboxylic acid for amide coupling, the monoethyl ester's free –COOH group can be directly activated with standard coupling reagents (e.g., EDC/HOBt, HATU), reducing the synthetic sequence by at least one step and avoiding potential β-elimination of HBr that can occur during ester hydrolysis [1].

Single-Step Amide Coupling
Class-level
1 synthetic step eliminated (direct –COOH activation)
Direct coupling may reduce total synthesis steps and improve yield retention
Class reactivity; validation under specific conditions advised
Amide Bond Formation Peptide Coupling Step Economy

Monoethyl Bromosuccinate Enables Diastereomer Separation via Fractional Crystallization After Organotin Derivatization

The monoethyl ester reacts with tin foil in the presence of magnesium metal and n-butyl alcohol to yield organotin dicarboxylic acid esters that can be isolated as two distinct diastereomers by fractional crystallization with different melting points—a separation not reported for the diethyl or dimethyl esters [1].

Diastereomer Resolution by Crystallization
Reported
Two crystalline diastereomers obtained; IR shift ~50–80 cm⁻¹
Reported fractional crystallization may support chiral resolution without HPLC
Based on tin foil/Mg/n-BuOH protocol; limited to organotin adducts
Organometallic Chemistry Diastereomer Resolution Tin Chemistry

Procurement-Relevant Application Scenarios Where 3-Bromo-4-ethoxy-4-oxobutanoate Demonstrates Measurable Advantage


Step-Efficient Synthesis of Succinamide-Based Bioactive Scaffolds

Medicinal chemistry programs targeting succinamide-containing protease inhibitors, pan-Notch inhibitors [1], or PROTAC linkers benefit from the monoethyl ester's free carboxylic acid, which enables direct amide coupling without an intermediate hydrolysis step. Eliminating this step reduces exposure of the acid-labile α-bromo substituent to basic hydrolysis conditions that can cause premature bromide loss or racemization, preserving chiral integrity and improving overall yield by an estimated 15–25% relative to diethyl ester-based routes .

Organotin-Mediated Diastereomer Resolution for Chiral Building Block Libraries

Researchers constructing enantiopure succinic acid-derived libraries can exploit the unique diastereomer separation property of the monoethyl ester's organotin adducts. As documented in the literature, reaction with tin metal yields two chromatographically distinct crystalline diastereomers resolvable by simple fractional crystallization, bypassing costly chiral HPLC [1]. This property is not observed with the corresponding diethyl or dimethyl bromosuccinate esters under the same conditions, making the monoethyl variant the preferred procurement choice for stereochemically resolved succinate intermediates.

Aqueous-Organic Biphasic Reactions Requiring Balanced Intermediate Polarity

Process R&D groups executing biphasic alkylation or SN2 displacement reactions on bromosuccinate scaffolds will find the monoethyl ester's intermediate logP of 1.38 advantageous: it partitions efficiently into ethyl acetate or DCM during extraction while retaining sufficient aqueous solubility for effective phase transfer, reducing emulsion formation by comparison with the more hydrophobic diethyl ester (logP ~2.32) [1]. Faster phase separation directly translates to shorter cycle times and lower solvent inventory in multi-kilogram campaigns.

Thermally Demanding Distillation or Melt-Phase Reaction Sequences

When reaction protocols demand solvent removal at elevated temperatures or neat melt-phase transformations, the monoethyl ester's approximately 38 °C higher boiling point relative to diethyl bromosuccinate [1] provides a wider safe operating margin. This reduces product loss due to co-distillation and minimizes the risk of approaching the flash point during concentration steps, a critical consideration for pilot-plant safety assessments and batch-to-batch reproducibility.

Application
Selection Property
Validation Focus
Succinamide scaffold synthesis
Free –COOH for direct amide coupling
Step economy and chiral center stability
Chiral building block libraries
Crystallization-based diastereomer resolution
Diastereomer separability and purity
Biphasic reaction processes
Intermediate polarity for phase transfer
Extraction efficiency and emulsion control
Thermally demanding sequences
Higher boiling point margin
Distillation loss and process safety margins
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